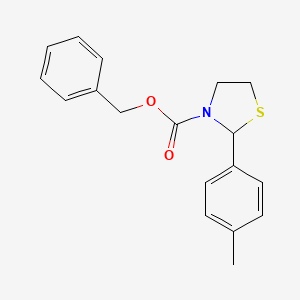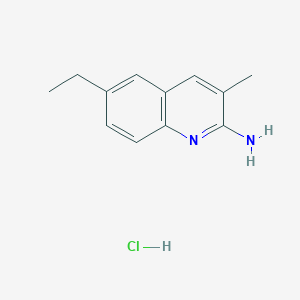![molecular formula C16H28OSi B12631510 7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol CAS No. 920282-78-6](/img/structure/B12631510.png)
7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol est un composé chimique connu pour sa structure et ses propriétés uniques. Il se caractérise par la présence d’un groupe silyle lié à une chaîne hepta-4,6-diyn-3-ol.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol implique généralement les étapes suivantes :
Matières premières : La synthèse commence avec des matières premières facilement disponibles, telles que l’heptadiyne et le tri(propan-2-yl)silane.
Conditions réactionnelles : La réaction est généralement effectuée sous atmosphère inerte pour éviter l’oxydation. Les solvants couramment utilisés comprennent le tétrahydrofurane (THF) ou le dichlorométhane (DCM).
Catalyseurs : Des catalyseurs tels que le palladium ou le cuivre peuvent être utilisés pour faciliter les réactions de couplage.
Purification : Le produit final est purifié à l’aide de techniques telles que la chromatographie sur colonne ou la recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le this compound ne soient pas bien documentées, l’approche générale impliquerait la mise à l’échelle des procédures de synthèse en laboratoire. Cela inclut l’optimisation des conditions réactionnelles, l’utilisation de réacteurs plus grands et l’emploi de techniques à flux continu pour améliorer l’efficacité et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
Le 7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Le composé peut être réduit pour former des dérivés saturés.
Substitution : Le groupe silyle peut être substitué par d’autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs comme le chlorochromate de pyridinium (PCC) ou le permanganate de potassium (KMnO4) sont couramment utilisés.
Réduction : L’hydrogénation à l’aide de palladium sur carbone (Pd/C) ou d’hydrure de lithium et d’aluminium (LiAlH4) peut être employée.
Substitution : Des nucléophiles tels que les réactifs de Grignard ou les composés organolithium peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools saturés.
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction en synthèse organique et comme précurseur pour des molécules plus complexes.
Biologie : La structure unique du composé en fait un candidat potentiel pour l’étude des interactions et des voies biologiques.
Industrie : Il peut être utilisé dans la production de matériaux et de revêtements avancés en raison de sa réactivité et de sa stabilité.
Applications De Recherche Scientifique
7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It may be used in the production of advanced materials and coatings due to its reactivity and stability.
Mécanisme D'action
Le mécanisme par lequel le 7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol exerce ses effets implique des interactions avec des cibles et des voies moléculaires. Le groupe silyle peut améliorer la stabilité et la réactivité du composé, lui permettant de participer à diverses réactions chimiques. Le groupe hydroxyle peut former des liaisons hydrogène, influençant la solubilité du composé et ses interactions avec d’autres molécules.
Comparaison Avec Des Composés Similaires
Composés similaires
7-[Tri(méthyl)silyl]hepta-4,6-diyn-3-ol : Structure similaire, mais avec des groupes méthyle au lieu de groupes propan-2-yle.
7-[Tri(éthyl)silyl]hepta-4,6-diyn-3-ol : Structure similaire, mais avec des groupes éthyle au lieu de groupes propan-2-yle.
7-[Tri(phényl)silyl]hepta-4,6-diyn-3-ol : Structure similaire, mais avec des groupes phényle au lieu de groupes propan-2-yle.
Unicité
L’unicité du 7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol réside dans son groupe silyle spécifique, qui confère des propriétés stériques et électroniques distinctes. Cela le rend particulièrement utile dans certaines réactions chimiques et applications où d’autres composés similaires peuvent ne pas être aussi performants.
Propriétés
Numéro CAS |
920282-78-6 |
|---|---|
Formule moléculaire |
C16H28OSi |
Poids moléculaire |
264.48 g/mol |
Nom IUPAC |
7-tri(propan-2-yl)silylhepta-4,6-diyn-3-ol |
InChI |
InChI=1S/C16H28OSi/c1-8-16(17)11-9-10-12-18(13(2)3,14(4)5)15(6)7/h13-17H,8H2,1-7H3 |
Clé InChI |
JESUERXMPHTMDP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C#CC#C[Si](C(C)C)(C(C)C)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12631434.png)
![5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde](/img/structure/B12631437.png)
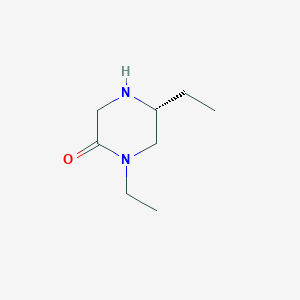
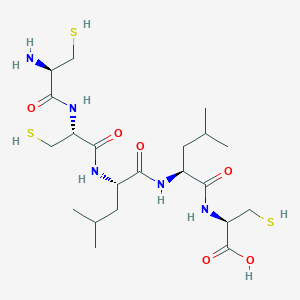
![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide](/img/structure/B12631453.png)

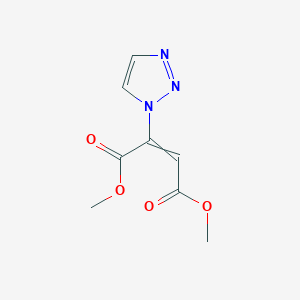
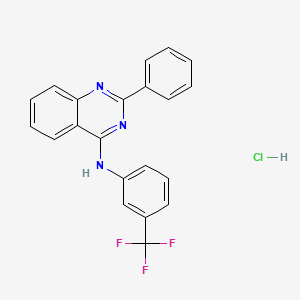

![8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol](/img/structure/B12631496.png)
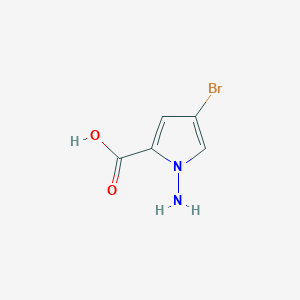
![N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide](/img/structure/B12631498.png)
